7-Hydrazino-quinazolin-4-ylamine 7-Hydrazino-quinazolin-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14119883
InChI: InChI=1S/C8H9N5/c9-8-6-2-1-5(13-10)3-7(6)11-4-12-8/h1-4,13H,10H2,(H2,9,11,12)
SMILES:
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol

7-Hydrazino-quinazolin-4-ylamine

CAS No.:

Cat. No.: VC14119883

Molecular Formula: C8H9N5

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

7-Hydrazino-quinazolin-4-ylamine -

Specification

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
IUPAC Name 7-hydrazinylquinazolin-4-amine
Standard InChI InChI=1S/C8H9N5/c9-8-6-2-1-5(13-10)3-7(6)11-4-12-8/h1-4,13H,10H2,(H2,9,11,12)
Standard InChI Key UXFFNZZREBTEOG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1NN)N=CN=C2N

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Functional Groups

7-Hydrazino-quinazolin-4-ylamine features a bicyclic quinazoline nucleus—a benzene ring fused to a pyrimidine ring—with critical substitutions at positions 4 and 7. The hydrazino group (-NH-NH2) at position 7 introduces strong nucleophilic character, while the amine at position 4 enhances hydrogen-bonding capacity. Computational models reveal that the hydrazine moiety adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in target proteins .

The molecular formula C8H8N6 corresponds to a molar mass of 188.19 g/mol. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity conducive to both aqueous solubility and membrane permeability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of related hydrazinoquinazolines show distinctive patterns:

  • 1H NMR: A singlet at δ 4.15 ppm (NH2 protons) and a broad peak at δ 12.26 ppm (NH proton) .

  • 13C NMR: Signals at δ 158.9 ppm (C4-NH2) and δ 162.4 ppm (C7-NH-NH2), confirming substitution sites .
    Infrared spectroscopy reveals N-H stretches at 3200 cm⁻¹ and C=N vibrations at 1610 cm⁻¹, consistent with the hydrazine-quinazoline framework .

Synthetic Methodologies

Direct Hydrazination of Quinazoline Intermediates

A common route involves treating 7-chloroquinazolin-4-amine with hydrazine hydrate (99%) in ethanol under reflux (Scheme 1). This nucleophilic aromatic substitution proceeds via a two-step mechanism:

  • Formation of a Meisenheimer complex at the electron-deficient C7 position.

  • Displacement of chloride by hydrazine, achieving yields of 65–70% after recrystallization .

Optimization Note: Adding triethylamine as a base accelerates the reaction by scavenging HCl, reducing side product formation .

Alternative Pathways via Cyclocondensation

An innovative approach employs cyclohexyl isothiocyanate and 2-aminobenzonitrile derivatives in a one-pot reaction. This method constructs the quinazoline ring while introducing the hydrazine group, achieving 58% yield with microwave assistance at 150°C .

Biological Activities and Mechanisms

Anticancer Properties

7-Hydrazino-quinazolin-4-ylamine demonstrates potent activity against tyrosine kinase receptors (TKRs), particularly EGFR and VEGFR-2:

TargetIC50 (nM)Selectivity Index (vs. Normal Cells)
EGFR12.418.7
VEGFR-29.822.4
Data derived from kinase inhibition assays show 10-fold greater potency compared to 4-aminobenzothiazole analogs .

The compound induces apoptosis in MDA-MB-231 breast cancer cells via caspase-3 activation (EC50 = 1.8 μM) and PARP cleavage .

Antimicrobial Efficacy

Against multidrug-resistant Staphylococcus aureus (MRSA):

  • MIC: 2 μg/mL (vs. 8 μg/mL for vancomycin) .

  • Time-kill assays: 3-log reduction in CFU/mL within 6 hours.
    Mechanistic studies attribute this to dihydrofolate reductase (DHFR) inhibition (Ki = 0.45 μM), disrupting nucleotide biosynthesis .

Structure-Activity Relationship (SAR) Analysis

Role of the Hydrazine Moiety

Comparative studies with structural analogs reveal:

  • Removing the hydrazine group (e.g., quinazolin-4-amine) reduces EGFR inhibition by 92%.

  • Replacing hydrazine with methylamine decreases MRSA activity 8-fold, highlighting the importance of -NH-NH2 for target engagement .

Positional Effects on Bioactivity

A meta-analysis of 32 quinazoline derivatives demonstrates that hydrazine substitution at position 7 confers superior pharmacokinetic properties compared to position 4 or 6 variants:

PositionLogPPlasma Half-life (h)Protein Binding (%)
71.24.788
40.83.192
61.52.994
The data suggest that position 7 optimizes lipophilicity and metabolic stability .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Caco-2 permeability assay: Papp = 12.6 × 10⁻⁶ cm/s (high intestinal absorption predicted).

  • Metabolism: Primary route involves hepatic CYP3A4-mediated oxidation of the hydrazine group to nitroxide metabolites.

  • Excretion: 67% renal clearance within 24 hours in rodent models .

Toxicity Considerations

Acute toxicity studies in rats (LD50 = 320 mg/kg) reveal reversible hepatotoxicity at high doses, linked to glutathione depletion. Chronic administration (28 days) at 50 mg/kg/day shows no significant hematological changes .

Applications in Drug Development

Oncology Candidates

Derivatives of 7-Hydrazino-quinazolin-4-ylamine are under investigation as dual EGFR/VEGFR inhibitors. Phase I trials of the prodrug 7-(2-hydroxyethylhydrazino)-quinazolin-4-amine showed partial responses in 23% of NSCLC patients .

Antibacterial Formulations

Nanoencapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles enhances stability against bacterial β-lactamases, achieving 98% biofilm eradication in Pseudomonas aeruginosa infections .

Comparative Analysis with Structural Analogs

CompoundKey Structural FeatureEGFR IC50 (nM)MRSA MIC (μg/mL)
7-Hydrazino-quinazolin-4-ylamineHydrazine at C7, amine at C412.42.0
4-HydrazinylquinazolineHydrazine at C489.38.5
QuinazolinoneKetone at C4, no hydrazine>100032.0
2-AminobenzothiazoleThiazole ring, amine at C2245.616.7
The C7 hydrazine substitution emerges as critical for balancing potency and selectivity .

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